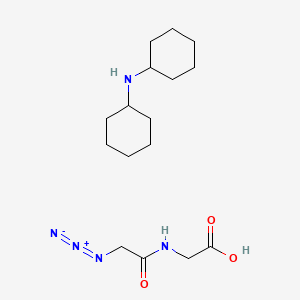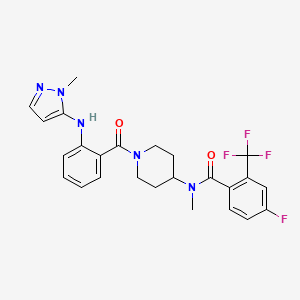
Estrogen receptor |A antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The estrogen receptor is a group of proteins found inside cells that are activated by the hormone estrogen (17β-estradiol). There are two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are involved in various physiological processes, including reproductive functions, bone health, cardiovascular health, and brain functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of estrogen receptors typically involves recombinant DNA technology. The genes encoding estrogen receptor alpha and estrogen receptor beta are cloned into expression vectors, which are then introduced into host cells (such as bacteria, yeast, or mammalian cells) to produce the receptors. The receptors are then purified using techniques such as affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of estrogen receptors involves large-scale fermentation processes using genetically engineered microorganisms. The receptors are harvested from the culture medium and purified through a series of chromatographic steps to achieve the desired purity and activity .
Chemical Reactions Analysis
Types of Reactions
Estrogen receptors undergo various types of chemical reactions, including ligand binding, phosphorylation, and dimerization. These reactions are crucial for the receptor’s activation and function .
Common Reagents and Conditions
Ligand Binding: Estrogen receptors bind to estrogenic compounds such as 17β-estradiol.
Phosphorylation: Estrogen receptors can be phosphorylated by kinases, which modulate their activity and stability.
Major Products Formed
The major products formed from these reactions include the estrogen receptor-ligand complex, phosphorylated estrogen receptors, and estrogen receptor dimers bound to DNA .
Scientific Research Applications
Estrogen receptors have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of estrogen receptors involves both genomic and non-genomic pathways:
Genomic Pathway: Estrogen binds to the estrogen receptor in the nucleus, causing the receptor to dimerize and bind to estrogen response elements (EREs) in the DNA.
Non-Genomic Pathway: Estrogen receptors located on the cell membrane can activate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
Comparison with Similar Compounds
Estrogen receptors are similar to other steroid hormone receptors, such as androgen receptors and progesterone receptors. they have unique ligand-binding domains and specific DNA-binding sequences (EREs) that distinguish them from other receptors .
Similar Compounds
Androgen Receptors: Bind to androgens such as testosterone and regulate male reproductive functions.
Progesterone Receptors: Bind to progesterone and are involved in female reproductive processes such as pregnancy and menstrual cycle regulation.
Estrogen receptors are unique in their ability to mediate the effects of estrogens on a wide range of tissues and physiological processes, making them critical targets for therapeutic interventions .
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-amino-7-hydroxy-4-[4-(2-morpholin-4-ylethoxy)phenyl]-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-28-23(27)21-20(18-7-4-16(26)14-19(18)31-22(21)24)15-2-5-17(6-3-15)30-13-10-25-8-11-29-12-9-25/h2-7,14,20,26H,8-13,24H2,1H3 |
InChI Key |
LGKRRXWJWOLXAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCOCC4)C=CC(=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)


![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)









![(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12390247.png)
